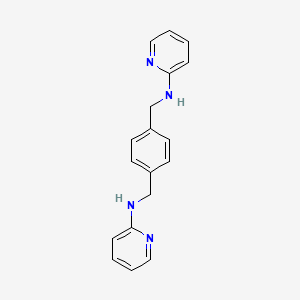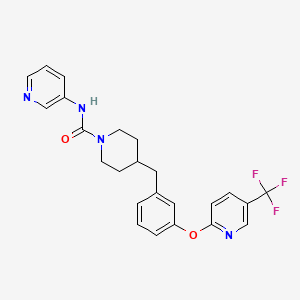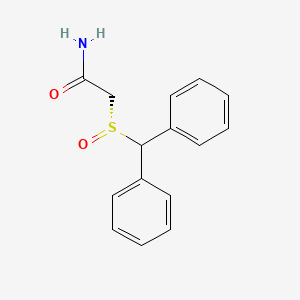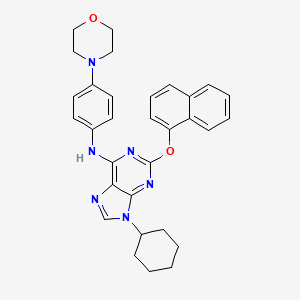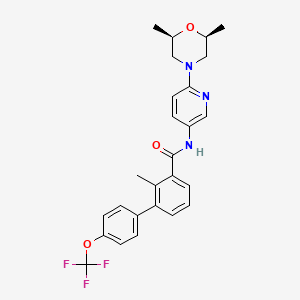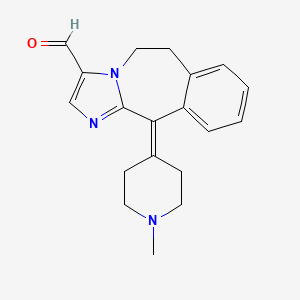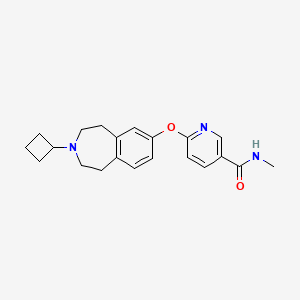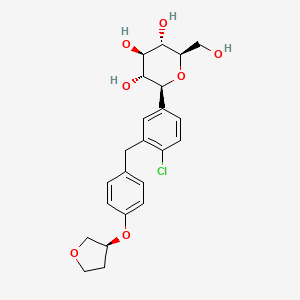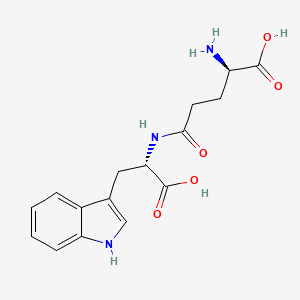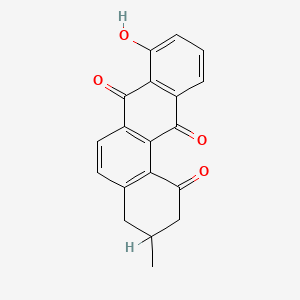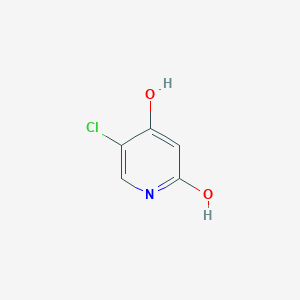
吉美嘧啶
描述
吉美嘧啶,又名 5-氯-2,4-二羟基吡啶,是一种小分子化合物,用作抗肿瘤治疗的辅助剂。它主要以增强其他抗肿瘤药物的治疗效果而闻名,通过抑制二氢嘧啶脱氢酶 (DPD) 来实现,该酶参与氟尿嘧啶 (5-FU) 的降解。 这种抑制允许维持更高的 5-FU 浓度,从而提高其对癌细胞的疗效 .
科学研究应用
吉美嘧啶具有广泛的科学研究应用,包括:
化学: 它用于合成各种吡啶衍生物,并作为有机合成的试剂。
生物学: 吉美嘧啶因其对酶抑制的影响及其在代谢途径中的作用而被研究。
医药: 它主要与其他化学治疗药物联合使用,治疗各种癌症,包括胃癌、结直肠癌和非小细胞肺癌.
工业: 吉美嘧啶在制药工业中用于生产抗肿瘤药物.
作用机制
吉美嘧啶通过抑制二氢嘧啶脱氢酶 (DPD) 来发挥其作用。该酶负责降解氟尿嘧啶 (5-FU)。通过抑制 DPD,吉美嘧啶提高了 5-FU 的浓度并延长了其半衰期,从而增强了其对快速分裂的癌细胞的细胞毒性作用。 这种抑制是可逆的且具有选择性,允许以较低的替加氟剂量实现更高的 5-FU 浓度,从而减少毒副作用 .
生化分析
Biochemical Properties
Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .
Cellular Effects
Gimeracil influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, Gimeracil allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .
Molecular Mechanism
The molecular mechanism of Gimeracil involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of Gimeracil in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .
Metabolic Pathways
Gimeracil is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .
Transport and Distribution
The transport and distribution of Gimeracil within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, Gimeracil allows for higher concentrations of 5-FU to be achieved in the cells .
准备方法
合成路线和反应条件
吉美嘧啶可以通过从 2,4-二甲氧基吡啶开始的实用三步法合成。该过程涉及以下步骤:
亲核取代: 用新制备的甲醇钠在氮气气氛下于 N-甲基-2-吡咯烷酮中处理 2,4-二甲氧基吡啶,得到 3,5-二氯-2,4-二甲氧基吡啶。
水解: 中间体 3,5-二氯-2,4-二甲氧基吡啶进行水解,形成 3,5-二氯-2,4-二羟基吡啶。
工业生产方法
在工业环境中,吉美嘧啶通常通过将化合物加热并溶解在乙醇、乙腈和水的混合溶剂中来生产。 然后在加热条件下对溶液进行抽滤,然后缓慢冷却以结晶出产物 .
化学反应分析
反应类型
吉美嘧啶经历多种类型的化学反应,包括:
氧化: 吉美嘧啶可以在特定条件下被氧化形成各种氧化产物。
还原: 它也可以被还原,尽管这种情况比较少见。
取代: 吉美嘧啶可以发生亲核取代反应,特别是涉及氯原子。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 甲醇钠等亲核试剂通常用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生各种羟基化衍生物,而取代反应可以产生不同的取代吡啶 .
相似化合物的比较
吉美嘧啶通常与其他 DPD 抑制剂和吡啶衍生物进行比较。一些类似的化合物包括:
奥替拉西: 联合用药泰素诺的另一个成分,减少 5-FU 的毒副作用。
替加氟: 5-FU 的前药,在体内转化为活性药物。
氟尿嘧啶 (5-FU): 一种对快速分裂的癌细胞起作用的细胞毒性抗代谢药物。
独特性
吉美嘧啶的独特性在于它能够选择性地可逆地抑制 DPD,从而增强 5-FU 的疗效,同时减少其毒副作用。 这使其成为联合化疗方案中的宝贵组成部分 .
属性
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046799 | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU. | |
| Record name | Gimeracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103766-25-2 | |
| Record name | Gimeracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gimeracil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gimeracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIMERACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). Gimeracil acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]
ANone: Inhibition of DPD by Gimeracil leads to several downstream effects:
- Increased 5-FU bioavailability: By preventing 5-FU degradation, Gimeracil increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]
- Radiosensitizing effects: Gimeracil, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]
- Suppression of HR-mediated DNA repair: Gimeracil has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]
A: The molecular formula of Gimeracil is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]
ANone: Gimeracil can be characterized by various spectroscopic methods:
- Ultraviolet-visible (UV-Vis) spectroscopy: Gimeracil exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []
- Infrared (IR) spectroscopy: The IR spectrum of Gimeracil shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]
- Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of Gimeracil by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]
- Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of Gimeracil, aiding in its identification. [, , ]
- X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of Gimeracil, as each polymorph exhibits a unique diffraction pattern. [, ]
ANone: While the provided research focuses on Gimeracil's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.
A: The research primarily focuses on Gimeracil's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.
ANone: The provided research primarily focuses on Gimeracil's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.
ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of Gimeracil. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for Gimeracil during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.
A: Limited information is available on the specific ADME profile of Gimeracil from the provided abstracts. One study mentions that Gimeracil shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of Gimeracil are needed.
ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of Gimeracil, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:
- In vitro: Gimeracil enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []
- In vivo: Gimeracil potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.
- Clinical Trials: Several clinical trials have investigated Gimeracil's efficacy in combination therapies for various cancers:
ANone: Several studies report on the safety and tolerability of Gimeracil, especially when administered in combination therapies.
- Common Adverse Effects: The most frequent adverse events associated with Gimeracil include:
ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance Gimeracil's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver Gimeracil to tumor sites.
ANone: Currently, the research lacks information on specific biomarkers for predicting Gimeracil's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.
ANone: Various analytical techniques are employed for the characterization and quantification of Gimeracil, including:
- Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure Gimeracil and its metabolites in biological samples. [, ]
- Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


